1,3-Difluoro-2-isocyanato-2-methylpropane
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Overview
Description
1,3-Difluoro-2-isocyanato-2-methylpropane is an organic compound with the molecular formula C6H9F2NO. It is a member of the isocyanate family, characterized by the presence of the isocyanate group (-N=C=O). This compound is notable for its unique structure, which includes two fluorine atoms and an isocyanate group attached to a methylpropane backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Difluoro-2-isocyanato-2-methylpropane typically involves the reaction of a suitable precursor with a fluorinating agent. One common method is the reaction of 1,3-difluoro-2-methylpropane with phosgene (COCl2) in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the isocyanate group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. Safety measures are crucial due to the toxic nature of isocyanates and the reactivity of fluorinating agents.
Chemical Reactions Analysis
Types of Reactions
1,3-Difluoro-2-isocyanato-2-methylpropane undergoes various chemical reactions, including:
Substitution Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms, such as water and alcohols, leading to the formation of corresponding adducts.
Polymerization: The isocyanate group can react with polyols to form polyurethanes, which are widely used in the production of foams, elastomers, and coatings.
Common Reagents and Conditions
Amines: React with the isocyanate group to form ureas.
Alcohols: React with the isocyanate group to form carbamates.
Water: Reacts with the isocyanate group to form amines and carbon dioxide.
Major Products Formed
Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Polyurethanes: Formed from the reaction with polyols.
Scientific Research Applications
1,3-Difluoro-2-isocyanato-2-methylpropane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the modification of biomolecules for studying protein interactions and functions.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of polyurethanes, which are used in various applications such as foams, coatings, and adhesives.
Mechanism of Action
The mechanism of action of 1,3-Difluoro-2-isocyanato-2-methylpropane involves the reactivity of the isocyanate group. The isocyanate group can react with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is exploited in various applications, such as the formation of polyurethanes and the modification of biomolecules.
Comparison with Similar Compounds
Similar Compounds
- 1,1-Difluoro-2-isocyanatoethane
- 1,2-Difluoro-3-isocyanatopropane
- 1,3-Difluoro-2-isocyanatobutane
Uniqueness
1,3-Difluoro-2-isocyanato-2-methylpropane is unique due to its specific substitution pattern, which includes two fluorine atoms and an isocyanate group on a methylpropane backbone. This unique structure imparts distinct reactivity and properties compared to other similar compounds.
Properties
IUPAC Name |
1,3-difluoro-2-isocyanato-2-methylpropane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7F2NO/c1-5(2-6,3-7)8-4-9/h2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDZCAXDTKOKQRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CF)(CF)N=C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7F2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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